Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate
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Overview
Description
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is a chemical compound with the molecular formula C13H13F3O5 It is known for its unique structure, which includes a trifluorophenyl group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate typically involves the esterification of hydroxy(2,4,6-trifluorophenyl)propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the trifluorophenyl group.
Diethyl 2-hydroxy-2-(2,4,6-trifluorophenyl)malonate: A closely related compound with similar chemical properties.
Uniqueness
Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918418-35-6 |
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Molecular Formula |
C13H13F3O5 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
diethyl 2-hydroxy-2-(2,4,6-trifluorophenyl)propanedioate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-11(17)13(19,12(18)21-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,19H,3-4H2,1-2H3 |
InChI Key |
IYRHJMJBLBXJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)O |
Origin of Product |
United States |
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